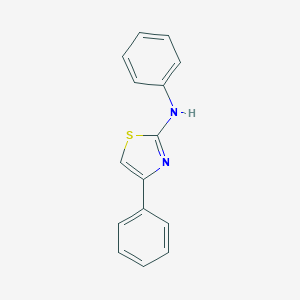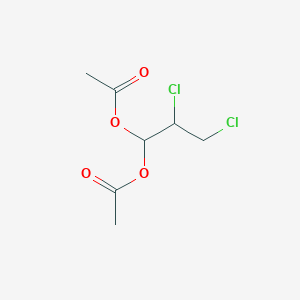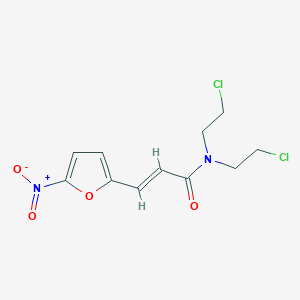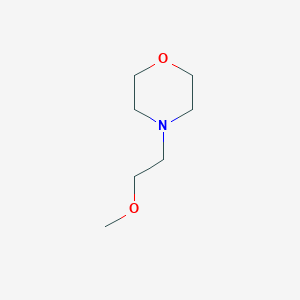
4-(2-Methoxyethyl)morpholine
描述
The compound "4-(2-Methoxyethyl)morpholine" is not directly mentioned in the provided papers, but related compounds with morpholine moieties are extensively studied. Morpholine derivatives are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the preparation of a morpholine derivative is described through a multi-step process involving intermediate compounds, as seen in the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole . Another study reports the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II), showcasing the versatility of morpholine in forming complexes with metals . Additionally, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride is achieved through cyclization, reduction, and acidification, highlighting a divergent synthetic method .
Molecular Structure Analysis
The molecular structures of morpholine derivatives are often determined using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole exhibits intermolecular interactions that contribute to the formation of a supramolecular network . The crystal structures of palladium complexes with morpholine derivatives reveal square planar geometry around palladium and specific bond lengths that provide insights into the coordination behavior of these compounds .
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions, which are essential for their functionalization and application. The reaction of morpholine with substituted 2-trifluoromethylchromones to form 2-morpholino-2-trifluoromethylchroman-4-ones is an example of the reactivity of morpholine derivatives . The Buchwald–Hartwig amination is another reaction that is utilized to synthesize new series of morpholine-containing quinolines, demonstrating the utility of morpholine in constructing complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. The dihedral angles between different rings in the molecules, as well as the conformation of the morpholine ring, can influence the compound's physical properties, such as solubility and crystallinity . The photophysical properties of morpholine-containing quinolines, including intraligand and charge-transfer type transitions, are indicative of their potential applications in optoelectronic devices . The biological properties, such as the molluscicidal effect of a morpholine-containing salicylic acid derivative, also highlight the diverse functionality of these compounds .
科学研究应用
Chemical Synthesis and Structural Analysis :
- A derivative of morpholine, specifically 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was synthesized and its crystal structure analyzed. This compound demonstrated good molluscicidal effects (Duan et al., 2014).
- The synthesis of 2‐aryl‐4‐(3‐arylpropyl)morpholines was described, with a focus on their structure and acute toxicity in mice. These compounds were also evaluated for their effects on the central nervous system (Avramova et al., 1998).
Pharmacological Effects :
- GYY4137, a compound containing a morpholine moiety, was investigated for its protective effects on testicular injury in varicocele-induced rats. The study demonstrated the compound's potential in alleviating oxidative stress, apoptosis, and inflammation in this context (Jin-zhuo Ning et al., 2017).
Antimicrobial and Antibiotic Modulation :
- 4-(Phenylsulfonyl) morpholine was studied for its antimicrobial activity against various microorganisms, including standard and multi-resistant strains of bacteria and fungi. The study provided insights into the compound's role in modulating antibiotic activity (Oliveira et al., 2015).
Material Science and Photodynamic Therapy :
- Phthalocyanine derivatives with 2-(morpholin-4-yl)ethoxy groups were synthesized and their potential as agents for photodynamic therapy was investigated. These compounds showed promising biological activity against cancer cell lines (Kucińska et al., 2015).
Novel Therapeutic Applications :
- Morpholin-3-one derivatives were studied for their effects on lung cancer cells, particularly in inducing apoptosis and affecting levels of regulatory proteins like P53 and Fas. These derivatives showed potential as anti-cancer agents (He et al., 2007).
安全和危害
属性
IUPAC Name |
4-(2-methoxyethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEQOSKUYPMJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065003 | |
| Record name | Morpholine, 4-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Morpholine, 4-(2-methoxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-(2-Methoxyethyl)morpholine | |
CAS RN |
10220-23-2 | |
| Record name | 4-(2-Methoxyethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10220-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-methoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(2-methoxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



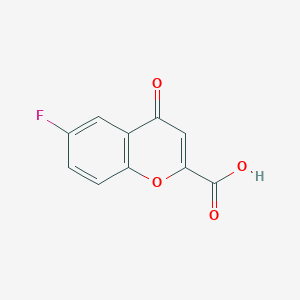


![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)


